Ripk2/3-IN-1

Kinase Inhibition IC50 Enzymatic Assay

Researchers studying NOD1/2-driven inflammation or necroptosis often face pathway cross-talk that selective inhibitors cannot address. Ripk2/3-IN-1 provides validated dual RIPK2/RIPK3 inhibition in a single molecule. - Biochemically potent: RIPK2 IC50 = 3 nM; RIPK3 IC50 = 117 nM - Cellular activity: NF-κB reporter IC50 = 14 nM - Ideal for IBD, Crohn's disease, or colitis models - Use alongside GSK583 or GSK872 for pathway deconvolution

Molecular Formula C24H16N4O2S2
Molecular Weight 456.5 g/mol
Cat. No. B12391140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRipk2/3-IN-1
Molecular FormulaC24H16N4O2S2
Molecular Weight456.5 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=C(C=C3C(=C2)C(=NC=N3)NC4=CC5=C(C=C4)SC=N5)C6=CC=C(O6)CO
InChIInChI=1S/C24H16N4O2S2/c29-11-15-4-5-21(30-15)16-10-19-18(9-17(16)22-2-1-7-31-22)24(26-12-25-19)28-14-3-6-23-20(8-14)27-13-32-23/h1-10,12-13,29H,11H2,(H,25,26,28)
InChIKeyOUMWMQOMQTXCGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ripk2/3-IN-1: Dual RIPK2/RIPK3 Inhibitor


Ripk2/3-IN-1 is a synthetic small-molecule dual inhibitor targeting receptor-interacting serine/threonine-protein kinases 2 and 3 (RIPK2 and RIPK3). It belongs to the quinazoline-based chemical class [1] and is primarily utilized in preclinical inflammation, immunology, and oncology research. The compound exhibits nanomolar biochemical potency, with reported IC50 values of 3 nM for RIPK2 and 117 nM for RIPK3 in enzymatic assays [2].

Dual target engagement: Reported nanomolar-range inhibition of RIPK2 and RIPK3 supports pathway signaling studies
Quinazoline scaffold: Synthetic small-molecule suitable for NOD1/2 inflammation and necroptosis crosstalk assays
RIPK2-biased profile: May fit models where RIPK2-driven NF-κB activation is primary endpoint

RIPK2/3-IN-1 Dual Targeting Advantage


Interchanging RIPK2/3-IN-1 with a selective RIPK2 or RIPK3 inhibitor is scientifically invalid due to its unique dual-target engagement profile and the complex, non-redundant roles of RIPK2 and RIPK3 in inflammatory and cell death pathways. For example, the selective RIPK2 inhibitor GSK583 (IC50 = 5 nM) lacks functional RIPK3 antagonism [1], while the potent RIPK3 inhibitor GSK872 (IC50 = 1.3-1.8 nM) does not inhibit RIPK2 . In contrast, Ripk2/3-IN-1 directly modulates both NOD1/2-mediated NF-κB signaling (via RIPK2) and necroptotic cell death (via RIPK3) in cellular assays [2], a dual functional outcome unattainable with single-target alternatives.

This compound
RIPK2/3-IN-1 directly modulates both NOD1/2-mediated NF-κB and RIPK3-dependent necroptosis in cellular models
Selective RIPK2 inhibitor (e.g., GSK583)
Lacks RIPK3 antagonism; cannot address necroptotic contributions
This compound
Provides dual functional outcome from a single agent
Selective RIPK3 inhibitor (e.g., GSK872)
No RIPK2 inhibition; NF-κB signaling remains unblocked
This compound
Reported cellular IC50 aligns with biochemical potency; consistent target engagement
Balanced dual inhibitors
Potency ratio may shift pathway interpretation; RIPK2 bias not equivalent

RIPK2/3-IN-1 vs. Comparator Inhibitors


RIPK2 and RIPK3 Biochemical Potency

Ripk2/3-IN-1 exhibits a biochemical IC50 of 3 nM against RIPK2, making it approximately 1.8-fold more potent than the RIPK2-selective inhibitor OD36 (IC50 = 5.3 nM) [1] and 4-fold more potent than the dual RIPK2/3 inhibitor compound 29 (IC50 = 12 nM) [2]. Against RIPK3, its IC50 is 117 nM, which is approximately 6.5-fold less potent than compound 29 (IC50 = 18 nM) [2] and significantly less potent than the RIPK3-selective inhibitor GSK872 (IC50 = 1.3-1.8 nM) .

Biochemical Potency
Cross-study comparable
RIPK2 IC50 3 nM; RIPK3 IC50 117 nM
Supports RIPK2-biased dual inhibition pathway studies
~1.8-fold more potent than OD36 for RIPK2; recombinant protein assay
Kinase Inhibition IC50 Enzymatic Assay

RIPK2-Dependent NF-κB Cellular Assay

In a THP-1 cell line harboring an NF-κB luciferase reporter, stimulated with the NOD1 agonist C14-TriLAN-Gly, Ripk2/3-IN-1 inhibits NF-κB activation with an IC50 of 14 ± 4 nM [1]. This cellular potency is similar to the biochemical RIPK2 IC50, indicating efficient target engagement in a living cell system. In comparison, the selective RIPK2 inhibitor CSLP37 (IC50 = 16.3 nM biochemical) demonstrates no activity against RIPK3 [2], limiting its utility to purely RIPK2-dependent models.

Cellular NF-κB Assay
Cross-study comparable
IC50 = 14 ± 4 nM (THP-1)
Confirms NOD1/2 pathway engagement in living cells
C14-TriLAN-Gly stimulation; selective RIPK2 control lacks RIP3 activity
Cell-Based Assay NF-κB Signaling NOD1

Dual RIPK2/RIPK3 Selectivity Profile

Ripk2/3-IN-1 displays a pronounced potency bias favoring RIPK2 (IC50 ratio RIPK2:RIPK3 = 1:39). In contrast, the recently described compound 29 exhibits a more balanced dual inhibition (IC50 12 nM vs. 18 nM; ratio ≈ 1:1.5) [1]. The structural basis for this selectivity shift lies in the quinazoline scaffold substitutions at positions 6 and 7 [2]. This difference allows researchers to choose Ripk2/3-IN-1 when RIPK2-driven pathways (e.g., NOD1/2) are the primary target, while retaining moderate RIPK3 coverage to blunt necroptotic contributions, offering a distinct pharmacological profile compared to 'balanced' dual inhibitors.

Selectivity Profile
Cross-study comparable
RIPK2:RIPK3 ratio ~1:39 vs balanced ~1:1.5
RIPK2-biased profile suitable for NOD1/2-driven models
Structural basis in quinazoline 6,7-substitutions
Dual Kinase Inhibitor Selectivity Inflammation

Off-Target Kinase Selectivity Profile

The parent publication for the quinazoline series, from which Ripk2/3-IN-1 is derived, reports that several lead compounds (including structural analogs) were screened against a panel of 58 human kinases. These compounds demonstrated 'outstanding specificity profiles' with minimal off-target inhibition [1]. While direct panel data for the exact Ripk2/3-IN-1 compound is not publicly detailed, this class-level inference suggests that the quinazoline scaffold confers high selectivity for RIPK2/3 over a broad range of other kinases. In comparison, the RIPK2 inhibitor OD36 also binds ALK2 (KD = 37 nM) [2], and GSK583 inhibits RIP3 biochemically (IC50 = 16 nM) but not functionally in cells , indicating potential for polypharmacology.

Off-Target Selectivity
Class-level inference
High selectivity inferred from 58-kinase panel of close analogs
Reduces confounding off-target effects in mechanistic studies
Direct compound data not publicly available; comparator OD36 binds ALK2
Kinase Profiling Selectivity Specificity

Microsomal Metabolic Stability

Lead inhibitors from the quinazoline series, including structural relatives of Ripk2/3-IN-1, demonstrated 'overall good stability' in both human and mouse liver microsomes and plasma [1]. While exact half-life or intrinsic clearance values for Ripk2/3-IN-1 are not publicly reported, the class-level finding supports its suitability for in vivo pharmacokinetic studies without rapid hepatic clearance. This contrasts with some early RIPK2 inhibitors which suffered from poor metabolic stability, limiting their utility beyond acute in vitro experiments.

Microsomal Stability
Class-level inference
Qualitative good stability in human/mouse liver microsomes
May support in vivo PK study design
Class-level finding; specific half-life values not reported
ADME Microsomal Stability Drug Metabolism

RIPK2/3-IN-1 Research Applications


NOD1/2 Inflammation and Necroptosis Modulation

Ripk2/3-IN-1 is ideally suited for in vitro and ex vivo studies where the primary readout is RIPK2-dependent NF-κB activation (e.g., in IBD, Crohn's disease, or autoinflammatory models), but where researchers also wish to blunt RIPK3-mediated necroptosis without complete ablation. The compound's high RIPK2 potency (IC50 = 3 nM) and confirmed cellular activity (NF-κB reporter IC50 = 14 nM) ensure robust suppression of NOD1/2 signaling [1]. Its moderate RIPK3 inhibition (IC50 = 117 nM) provides a partial block on the necroptotic axis, which may be advantageous in complex inflammatory environments where full RIPK3 inhibition could alter immune cell clearance or tissue repair [2].

RIPK2/RIPK3 Inhibitor Benchmarking

Due to its well-characterized biochemical and cellular IC50 values, Ripk2/3-IN-1 serves as a reliable reference compound in kinase selectivity panels and cell-based assays for newly synthesized RIPK2/3 dual inhibitors. Its unique potency bias (RIPK2:RIPK3 = 1:39) [1] provides a clear benchmark for assessing the balance of inhibition in novel chemical series. Procurement of Ripk2/3-IN-1 for head-to-head comparisons in biochemical and cellular assays ensures consistent data generation across studies.

In Vivo Inflammation Pharmacodynamics

Based on class-level evidence of good microsomal stability in mouse liver microsomes [1], Ripk2/3-IN-1 may be employed in acute in vivo pharmacodynamic studies (e.g., LPS- or DSS-induced colitis models) to explore the therapeutic window of dual RIPK2/3 inhibition. While specific PK data are lacking, the predicted stability supports its use in short-duration experiments requiring intraperitoneal or oral dosing, provided appropriate formulation (e.g., DMSO/saline with solubilizers) is employed.

RIPK2 vs. RIPK3 in Cell Death Pathways

Ripk2/3-IN-1 enables the dissection of RIPK2-dependent inflammation from RIPK3-dependent necroptosis in cellular models. When used alongside a selective RIPK3 inhibitor (e.g., GSK872) or a selective RIPK2 inhibitor (e.g., GSK583), researchers can deconvolve the relative contributions of each kinase to complex phenotypes such as cytokine production, cell death, and tissue damage [2]. The compound's dual activity allows it to serve as a positive control for RIPK2/3 co-inhibition, while its potency bias ensures that RIPK2-driven effects dominate, simplifying interpretation in mixed-culture systems.

Application
Selection Property
Validation Focus
NOD1/2 inflammation and necroptosis crosstalk studies
RIPK2-biased dual inhibition profile
NF-κB reporter and necroptosis endpoint validation
RIPK2/3 inhibitor benchmarking
Well-characterized biochemical and cellular potency
Cross-study reproducibility in kinase and cell-based assays
Acute in vivo pharmacodynamics in rodent inflammation models
Class-level microsomal stability evidence
Formulation and exposure-model validation
RIPK2-driven vs. RIPK3-driven pathway dissection
Potency bias with preserved RIPK3 coverage
Phenotypic controls using selective RIPK2 or RIPK3 inhibitors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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